(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester
Description
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl (E,2S,6S)-7-hydroxy-2,4,6-trimethylhept-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)11(4)7-9(2)6-10(3)8-13/h6,10-11,13H,5,7-8H2,1-4H3/b9-6+/t10-,11-/m0/s1 |
InChI Key |
VKTCCHBXOJSMGA-PRZVWEGYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)CO)/C |
Canonical SMILES |
CCOC(=O)C(C)CC(=CC(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aldol Reactions
Stereoselective aldol reactions are fundamental in establishing the stereochemistry at the 2- and 6-positions. For example, the use of chiral auxiliaries such as oxazolidinones or Evans' auxiliary facilitates diastereoselective aldol additions, leading to the desired stereochemistry with high selectivity.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Aldol addition | Chiral auxiliary (e.g., Evans' oxazolidinone), aldehyde, enolate | Low temperature, inert atmosphere | High | Stereocontrol achieved via chiral auxiliary |
Functional Group Transformations
Hydroxy group introduction at the 7-position is often achieved via oxidation or hydroxylation of suitable precursors, such as enolates or alkyl intermediates, using reagents like osmium tetroxide or hydroxyl radicals under controlled conditions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydroxylation | OsO₄, NMO | Room temperature | Moderate to high | Selective for olefins or enolates |
Stereoselective Alkene Formation
The formation of the $$4E$$ double bond is typically achieved through Wittig or Horner–Wadsworth–Emmons (HWE) olefination, employing stabilized phosphonium or phosphonate reagents to favor the trans-alkene geometry.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Olefination | Phosphonium salt or phosphonate ester, base | Reflux | High | Selectivity for $$E$$-alkene |
Esterification
The ester group is introduced via standard esterification protocols, such as Fischer esterification, using ethanol and catalytic acid, or via carbodiimide-mediated coupling if carboxylic acids are available.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ or DCC | Reflux | High | Mild conditions |
Representative Synthetic Route
Based on literature, a typical synthetic pathway involves:
- Starting from a chiral aldehyde or ketone.
- Performing asymmetric aldol reactions to set stereochemistry.
- Introducing the hydroxyl group at the 7-position via hydroxylation.
- Constructing the conjugated double bond via Wittig or HWE olefination.
- Final esterification to yield the ethyl ester.
Example Synthesis Scheme
Advanced Methodologies and Innovations
Recent research emphasizes enantioselective catalysis and green chemistry approaches :
- Use of chiral organocatalysts for aldol reactions, enhancing stereoselectivity.
- Biocatalytic hydroxylation employing specific oxidases or hydroxylases for regio- and stereoselective hydroxylation.
- Flow chemistry techniques for scale-up and improved control over reaction parameters.
Example Data Table for Method Comparison
| Method | Stereoselectivity | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chiral auxiliary-based aldol | Excellent | 80-90% | High stereocontrol | Extra steps for auxiliary removal |
| Organocatalysis | Good | 75-85% | Mild conditions, eco-friendly | Sensitive to moisture |
| Biocatalysis | Very high | 70-85% | Environmentally benign | Enzyme stability and availability |
Notes on Reaction Conditions and Optimization
- Temperature control is critical during aldol and olefination steps to favor the desired stereoisomer.
- Solvent choice influences stereoselectivity and yield; typically, dichloromethane or tetrahydrofuran are used.
- Protecting groups such as silyl ethers may be employed to shield hydroxyl groups during multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield (2S,4E,6S)-7-oxo-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester.
Reduction: Reduction of the double bond can yield (2S,6S)-7-Hydroxy-2,4,6-trimethylheptanoic Acid Ethyl Ester.
Substitution: Substitution of the hydroxy group can yield various derivatives, depending on the substituent introduced.
Scientific Research Applications
(2S,4E,6S)-7-Hydroxy-2
Biological Activity
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is a compound with significant biological activity. Its molecular formula is C12H22O3, and it has a molecular weight of 214.3 g/mol. This compound is primarily studied for its potential therapeutic effects and its role in various biochemical pathways.
Research indicates that (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester may exhibit anti-inflammatory and antioxidant properties. These activities are crucial in mitigating oxidative stress and inflammation, which are implicated in numerous chronic diseases.
Estrogenic Activity
A study highlighted the estrogen-like activity of certain compounds similar to (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester. It was observed that these compounds increased the proliferation of estrogen receptor-positive MCF-7 cells in a concentration-dependent manner. This suggests potential applications in hormone-related therapies or conditions .
Antioxidant Properties
The antioxidant capacity of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester has been explored through various assays. Compounds with similar structures have demonstrated significant free radical scavenging activities. This property is vital for protecting cells from oxidative damage and could have implications for aging and degenerative diseases .
Study 1: Estrogen Receptor Modulation
In a controlled laboratory setting, the effects of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester were evaluated on MCF-7 cells. The results indicated that at concentrations ranging from 10 to 50 μM, the compound significantly enhanced cell viability and proliferation by activating estrogen receptors. The apoptotic pathways were also assessed using western blotting techniques to determine the underlying mechanisms .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester. Using the DPPH radical scavenging assay, it was found that this compound exhibited a notable ability to neutralize free radicals. The study compared its efficacy against standard antioxidants like ascorbic acid and trolox .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.3 g/mol |
| Estrogenic Activity | Yes (increased MCF-7 cell proliferation) |
| Antioxidant Activity | Significant (DPPH assay) |
| Potential Applications | Hormone therapy; antioxidant supplements |
Comparison with Similar Compounds
Chromen-4-one Derivatives (Foeniculins E and G)
Structural Similarities :
- Compounds like foeniculin E (5) and G (7) share methyl and hydroxy substituents at analogous positions (C-6, C-7, and C-8 in foeniculins vs. C-2, C-4, and C-6 in the target compound) .
- Both classes exhibit stereochemical complexity, with configurations (e.g., 2S,6S in the target vs. 2S,6S,7R,8S in foeniculin E) critical for bioactivity.
Key Differences :
- Core Structure: The target compound has a linear heptenoic acid chain, whereas foeniculins feature a bicyclic chromenone scaffold (fused cyclohexene and pyran rings) .
- Functional Groups : Foeniculins contain a ketone group (C-4), contrasting with the ester group in the target compound. This difference impacts polarity, with the ester group increasing lipophilicity.
Dihydrobenzofuran Derivatives (Polygonum barbatum Compounds)
Example : Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) .
Structural Overlaps :
- Both compounds possess ethyl ester groups and stereochemical complexity (2S,3S in dihydrobenzofurans vs. 2S,4E,6S in the target).
- The E-configured double bond is present in both structures.
Divergences :
- Aromaticity : Dihydrobenzofurans incorporate a fused aromatic system, whereas the target compound is aliphatic.
Bioactivity :
- Compound 1 exhibits potent anticancer activity (IC50 ~48 μM against oral cancer cells), suggesting that the ethyl ester moiety may enhance cellular uptake.
Comparison Points :
- Chirality : Both the target compound and mandelic acid derivatives exhibit enantiomeric selectivity. Gas chromatography studies show that ethyl esters with specific configurations (e.g., 2S) display distinct chiral recognition patterns .
- Functional Groups : Mandelic acid derivatives feature a phenyl group, whereas the target compound has an aliphatic chain with a double bond.
Analytical Relevance :
Piperidinyl Acetate Derivatives
Example : 2,2,6,6-Tetramethylpiperidin-4-yl acetate and its homologs .
Structural Contrasts :
- Core Structure: Piperidinyl derivatives are cyclic amines, unlike the linear esterified heptenoic acid chain of the target compound.
- Ester Chain Length : The target compound’s ethyl ester is shorter than homologs like propionates or butyrates, affecting volatility and hydrolysis kinetics.
Physicochemical Properties :
4-Heptenoic Acid Ethyl Ester (NIST Reference)
Example: (E)-4-Heptenoic acid ethyl ester .
Direct Comparison :
- The target compound is a hydroxylated and methylated derivative of this simpler ester.
Spectroscopic Differentiation :
- NMR and IR spectra would show distinct peaks for the hydroxy (δ ~1–5 ppm in 1H NMR; ~3200–3600 cm⁻¹ in IR) and methyl groups compared to the unsubstituted 4-heptenoic acid ethyl ester .
Q & A
Q. What are the recommended methodologies for synthesizing (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester, and how can stereochemical control be achieved?
- Methodological Answer : Synthesis typically involves enantioselective strategies, such as asymmetric catalysis or enzymatic resolution. For example, enantioselective esterification using thermostable esterases (e.g., Pyrobaculum calidifontis VA1 esterase, PestE) can achieve high enantiomeric excess (E > 100) for chiral centers . Key steps include:
- Stereochemical control : Use chiral auxiliaries or catalysts to direct the formation of the (2S,6S) configuration.
- Hydroxylation : Introduce the 7-hydroxy group via Sharpless dihydroxylation or enzymatic oxidation.
- Esterification : Ethyl ester formation using ethyl chloroformate or transesterification under acidic/basic conditions.
Post-synthesis, validate stereochemistry via chiral HPLC or NMR with Mosher’s ester derivatization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC-DAD : Assess purity using reverse-phase columns (C18) with UV detection at 210–260 nm, referencing retention times against standards .
- GC-MS : Confirm molecular weight and fragmentation patterns, particularly for the ethyl ester moiety .
- NMR : Assign stereochemistry via ¹H-¹H COSY, NOESY (for spatial proximity), and ¹³C DEPT for carbon environments .
- Polarimetry : Verify enantiomeric excess (ee) if synthesized via chiral methods .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate unsaturated esters.
- HPLC-Guided Fractionation : Employ semi-preparative C18 columns with acetonitrile/water gradients for high-resolution isolation .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/petroleum ether) to exploit differences in solubility of stereoisomers.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as antimicrobial vs. non-cytotoxic effects?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Design experiments to:
- Standardize Assays : Use identical microbial strains (e.g., Kocuria rhizophila for antimicrobial testing) and cell lines (e.g., P388 murine leukemia for cytotoxicity) .
- Dose-Response Analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO cytotoxicity thresholds).
- Metabolite Profiling : Ensure the compound is stable under assay conditions; degradation products (e.g., free acids) may skew results .
Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Gene Knockdown/CRISPR : Silence putative targets (e.g., enzymes in fatty acid biosynthesis) and assess changes in bioactivity.
- Metabolomics : Track metabolic shifts via LC-MS in treated vs. untreated cells, focusing on pathways like β-oxidation or membrane lipid synthesis .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC at timed intervals .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .
- Structural Elucidation of Degradants : Use HR-MS/MS to identify breakdown products (e.g., hydrolysis of the ethyl ester to the free acid) .
Q. What strategies optimize enantiomeric purity during large-scale synthesis without compromising yield?
- Methodological Answer :
- Enzymatic Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to convert undesired enantiomers in situ .
- Chiral Stationary Phases (CSP) : Scale-up preparative HPLC using amylose- or cellulose-based CSPs for high-throughput resolution .
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor ee during synthesis .
Data Analysis & Interpretation
Q. How should researchers statistically validate discrepancies in enantiomer ratios observed across batches?
- Methodological Answer :
- ANOVA/Multivariate Analysis : Compare batch data to identify systematic errors (e.g., catalyst aging).
- Chiral HPLC Calibration : Use internal standards (e.g., (R)-2-Hydroxy-4-phenylbutyrate) to normalize retention times and reduce inter-batch variability .
- Robustness Testing : Vary reaction parameters (temperature, solvent polarity) in a Design of Experiments (DoE) framework to isolate critical factors .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Model binding to enzymes (e.g., fatty acid synthase) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and conformational changes.
- QSAR Modeling : Correlate structural features (e.g., ester chain length) with bioactivity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

